2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzylamine with 3-(chloromethyl)pyridine in the presence of a base to form an intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(2-chlorophenyl)-N-((5-(1H-pyrazol-3-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the 1-methyl-1H-pyrazol-5-yl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-23-17(6-7-22-23)15-8-13(10-20-12-15)11-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,10,12H,9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYEWYYHPPUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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